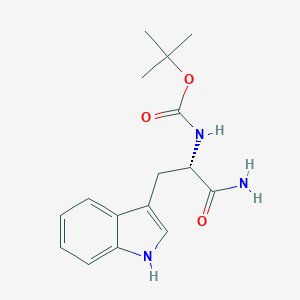

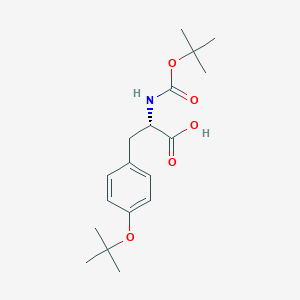

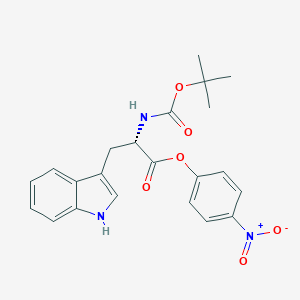

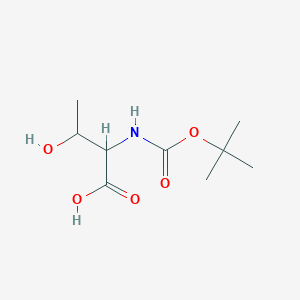

![molecular formula C14H22N2O6S B558260 Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate CAS No. 3845-64-5](/img/structure/B558260.png)

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives . A method for the synthesis of a wide range of imide derivatives has been developed using inexpensive and readily available reagents under mild conditions .Scientific Research Applications

Catalyst in Chemical Synthesis

Succinimido-based compounds, similar to Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, have been utilized as efficient and reusable Brönsted acid catalysts in the synthesis of various derivatives. For example, 4-(Succinimido)-1-butane sulfonic acid has been used to catalyze the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, offering advantages such as high yield, clean reaction, simple methodology, and short reaction time. This catalyst can be prepared by mixing succinimide and 1,4-butanesultone, which is a simpler and safer method than the preparation of succinimide sulfonic acid. The catalyst can also be recycled without significant loss of activity (Khaligh, 2015).

Synthesis of Sequential Polypeptides

Succinimido esters, as in the case of this compound, have been used in the synthesis of sequential polypeptides. The process involves the preparation of succinimidyl esters from corresponding acids, employing methods like the dicyclohexylcarbodi-imide method. The t-butoxycarbonyl group is often used for amino-group protection in these syntheses. This method is associated with satisfactory yields and minimal racemisation, making it a recommended procedure for the synthesis of sequential polypeptides (Hardy, Rydon, & Thompson, 1972).

Ultrasound-Accelerated Synthesis

The synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, closely related to this compound, can be accelerated using ultrasound. This process involves isocyanates made through the Curtius rearrangement of Boc-amino acid azides in the presence of N-hydroxysuccinimide (Sureshbabu, Sudarshan, & Kantharaju, 2008).

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZJWSPKNYONIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3845-64-5 |

Source

|

| Record name | N-Hydroxysuccinimidyl t-butoxycarbonylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.